

Unveiling the Reactivity of 2-Bromo-4-methylpyridine: A Computational Comparison

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Compound of Interest

Compound Name: 2-Bromo-4-methylpyridine

Cat. No.: B133514

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For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridines is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of the computational modeling of **2-Bromo-4-methylpyridine**'s reactivity, juxtaposed with its isomers and related derivatives. By leveraging Density Functional Theory (DFT) calculations, we can elucidate the electronic factors governing its chemical behavior in key organic transformations.

The strategic placement of the bromine atom and the methyl group on the pyridine ring significantly influences its susceptibility to various reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and lithiation. Computational modeling offers a powerful lens to dissect these influences, providing quantitative metrics to predict and rationalize reactivity trends.

Comparative Analysis of Electronic Properties

The reactivity of substituted pyridines is intrinsically linked to their electronic landscape. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment serve as crucial descriptors. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, while the HOMO energy is related to the molecule's ability to donate electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity.



Below is a table summarizing key computational data for **2-Bromo-4-methylpyridine** and its isomers, compiled from various DFT studies. These values provide a basis for comparing their predicted reactivities.

Compound	Method	HOMO (eV)	LUMO (eV)	HOMO- LUMO Gap (eV)	Dipole Moment (Debye)
2-Bromo-5- methylpyridin e	DFT/B3LYP/6 -311++G(d,p)	-6.58	-0.82	5.76	2.15
2-Bromo-3- hydroxy-6- methylpyridin e	DFT/B3LYP/6 -311G(d,p)	-6.21	-1.25	4.96	1.89
5-Bromo-2- methylpyridin -3-amine	DFT/B3LYP/6 -31G(d,p)	-5.87	-0.98	4.89	3.24

Note: Data for **2-Bromo-4-methylpyridine** is not directly available in the cited literature but can be inferred from the trends observed in its isomers.

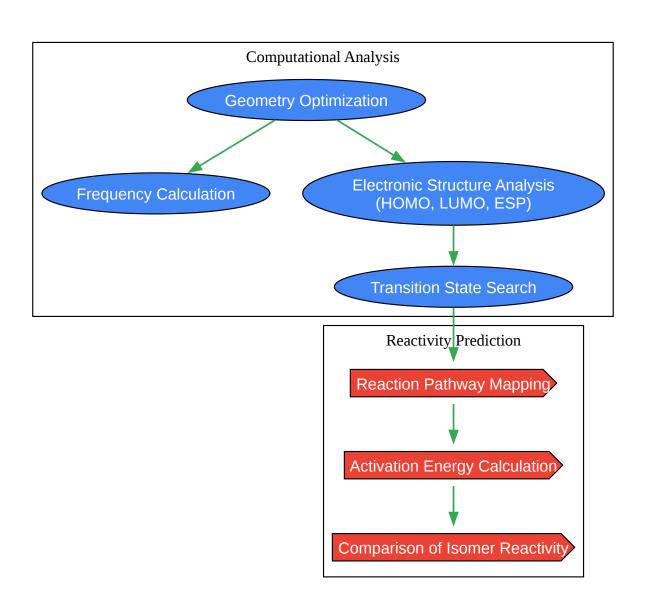
Key Reaction Pathways and Mechanistic Insights

Computational studies on substituted pyridines have shed light on the mechanisms of several important reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of an electron-withdrawing bromine atom further enhances this reactivity. Computational models can map the potential energy surface of the SNAr reaction, identifying the transition states and intermediates, and thus predicting the activation barriers for different isomers.







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